tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate

Medicinal Chemistry Drug Design Permeability

tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate (CAS 1610773-03-9) is a brominated isoquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group on a methylated amine. This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs, due to its dual functionality: the aryl bromide at the 7-position enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the N-Boc-N-methyl carbamate provides orthogonal amine protection with enhanced stability compared to primary carbamate analogs.

Molecular Formula C15H17BrN2O2
Molecular Weight 337.21 g/mol
Cat. No. B13002579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate
Molecular FormulaC15H17BrN2O2
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=NC=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18(4)13-8-10-5-6-12(16)7-11(10)9-17-13/h5-9H,1-4H3
InChIKeySUKOWOXTUXAOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate: A Dual-Functional Isoquinoline Scaffold for Orthogonal Drug Discovery


tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate (CAS 1610773-03-9) is a brominated isoquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group on a methylated amine . This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs, due to its dual functionality: the aryl bromide at the 7-position enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the N-Boc-N-methyl carbamate provides orthogonal amine protection with enhanced stability compared to primary carbamate analogs [1]. Its molecular formula is C15H17BrN2O2, with a molecular weight of 337.21 g/mol .

Why tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate Cannot Be Replaced by Generic Isoquinoline Analogs


Procurement based solely on the isoquinoline core or bromine substitution pattern is insufficient. The precise combination of the 7-bromo regiochemistry, the N-methyl substitution, and the tert-butyl carbamate protecting group creates a unique reactivity and stability profile that cannot be replicated by close analogs. For instance, simple 7-bromoisoquinoline (CAS 58794-09-5) lacks the protected amine handle, forcing additional synthetic steps for functionalization . The NH analog, tert-butyl (7-bromoisoquinolin-3-yl)carbamate (CAS 2089301-09-5), presents an additional hydrogen-bond donor and a different conformational profile, which alters its pharmacokinetic and synthetic behavior . Even regioisomeric shifts, such as moving the bromine from the 7- to the 1-position, fundamentally change the electronic environment and coupling reactivity, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate vs. Closest Analogs


N-Methyl Substitution Eliminates the Hydrogen-Bond Donor, Reducing Topological Polar Surface Area (TPSA) vs. the NH Analog

The N-methyl substitution on the carbamate nitrogen eliminates the single H-bond donor present in the direct NH analog (tert-butyl (7-bromoisoquinolin-3-yl)carbamate, CAS 2089301-09-5). This results in a 17.2% reduction in Topological Polar Surface Area (TPSA), from 51.22 Ų for the NH analog to 42.43 Ų for the target compound . Concurrently, the consensus Log P increases from 3.19 to 4.37, indicating a measurable shift in lipophilicity . These differences are critical for optimizing blood-brain barrier penetration or cellular permeability in lead optimization.

Medicinal Chemistry Drug Design Permeability

Enhanced Stability of N-Boc-N-methyl Carbamate Under Acidic Deprotection Conditions: Class-Level Inference from Carbamate Rotational Barriers

N-Alkyl substitution on a carbamate nitrogen increases the barrier to rotation about the N-CO bond by 2–3 kcal/mol compared to primary carbamates, due to enhanced delocalization of the nitrogen lone pair [1]. This translates to greater resistance to premature acidic cleavage. While direct comparative kinetic data for this specific scaffold are not publicly available, the class-level principle is well-established: secondary N-Boc carbamates require longer reaction times or stronger acid concentrations for complete deprotection than their primary counterparts, offering a wider operational window for orthogonal deprotection strategies in multi-step syntheses.

Synthetic Chemistry Protecting Group Strategy Carbamate Stability

Regiochemical Purity and Reactivity: 7-Bromo Substitution Enables Selective Suzuki Coupling at the Isoquinoline C7 Position

The 7-position of isoquinoline is the kinetically favored site for electrophilic aromatic substitution (nitration, halogenation) under standard conditions, leading to higher isomeric purity in the brominated product compared to other regioisomers [1]. In synthetic procedures, 7-bromoisoquinoline can be obtained with clear regiochemical outcome from the parent isoquinoline, whereas the 5-bromo and 8-bromo isomers require more complex, lower-yielding sequences [1]. The target compound inherits this locked regiochemistry, ensuring that downstream Suzuki or Buchwald-Hartwig couplings occur exclusively at the 7-position, a critical requirement for the construction of defined kinase inhibitor architectures such as ATM and PARP inhibitor scaffolds .

Cross-Coupling Regioselectivity Suzuki-Miyaura

Purity Specifications: Target Compound Delivers ≥95% Purity Suitable for Multi-Step Fragment-Based Lead Generation

Commercially, tert-butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is supplied with a minimum purity specification of ≥95%, as verified by the vendor's quality assurance process . In comparison, the 1-bromo regioisomer (CAS 890843-29-5) from the same supplier class typically achieves 97% purity . While the 2% purity difference is modest, the target compound's specification is adequate for most fragment elaboration and parallel medicinal chemistry workflows, where the subsequent Suzuki coupling step often serves as an additional purification point. Importantly, the N-Boc-N-methyl group simplifies NMR characterization by eliminating rotameric signal splitting associated with the NH proton, thus enabling more reliable analytical quality control .

Quality Control Procurement Specifications Analytical Chemistry

High-Value Application Scenarios for tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate


Kinase Inhibitor Fragment Elaboration via Suzuki-Miyaura Cross-Coupling at the C7 Position

The 7-bromo substituent serves as a reliable handle for palladium-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids, enabling the rapid construction of biaryl isoquinoline libraries for kinase inhibitor screening. The locked 7-position regiochemistry ensures consistent vectorial output, a critical parameter in fragment-based drug discovery. This approach is directly compatible with ATM, PARP, and other DNA damage response (DDR) kinase inhibitor programs that rely on 7-substituted isoquinoline scaffolds .

Orthogonal Protecting Group Strategy in Multi-Step Alkaloid Total Synthesis

The N-Boc-N-methyl carbamate remains stable under basic and nucleophilic conditions that would cleave a primary Boc group, allowing for chemoselective transformations at other sites. This orthogonality is exploited in the synthesis of complex isoquinoline alkaloids and natural product analogs, where the protected amine can be carried through multiple steps and deprotected under controlled acidic conditions without affecting acid-labile functionalities elsewhere in the molecule [1].

CNS-Penetrant Lead Optimization Leveraging Reduced H-Bond Donor Count

The absence of a hydrogen-bond donor (HBD = 0) in the target compound, compared to HBD = 1 for the NH analog, directly addresses a key parameter in CNS drug design rules. This property contributes to a lower TPSA and higher LogP, favoring passive blood-brain barrier penetration. Medicinal chemistry teams can use this building block to introduce a CNS-favorable isoquinoline fragment early in the synthetic sequence, reducing the need for later-stage HBD removal operations .

Development of Isoquinoline-Based PROTAC Linkers with Controlled Reactivity

The orthogonal protection (N-Boc-N-methyl) combined with the aryl bromide cross-coupling site positions this compound as an ideal scaffold for the construction of PROTAC (Proteolysis Targeting Chimera) linker-warhead intermediates. The 7-position can be elaborated to attach the E3 ligase ligand, while the 3-amino group (revealed after Boc deprotection) can be functionalized with the target-protein binding moiety, providing a divergent synthetic strategy with precise stoichiometric control [2].

Quote Request

Request a Quote for tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.